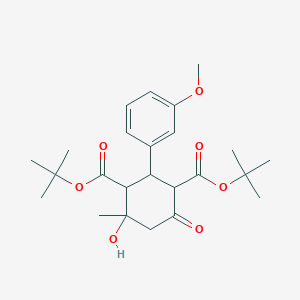

![molecular formula C18H17NO3 B367206 1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione CAS No. 797780-74-6](/img/structure/B367206.png)

1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential applications in scientific research. This compound belongs to the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MPHP-2201 is a potent agonist of the CB1 and CB2 receptors and has been shown to produce similar effects to those of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Scientific Research Applications

Crystal Structure and Molecular Interactions

- The study of the crystal structure and molecular interactions of related indole derivatives, such as 1-Propyl-1H-indole-2,3-dione, provides insights into their potential applications in materials science and crystal engineering. These compounds exhibit specific molecular geometries and intermolecular hydrogen bonding, which could be relevant for designing new materials with desired properties (Qachchachi et al., 2016).

Anticorrosion and Antibacterial Properties

- Indole-2,3-dione derivatives have been explored for their anticorrosion and antibacterial activities. These compounds can serve as effective corrosion inhibitors for metals in acidic environments and have shown potential in microbiologically influenced corrosion studies. This suggests a possible application in the protection of materials against corrosion and bacterial contamination (Yanhong Miao).

Synthetic Utility in Organic Chemistry

- Indole-2,3-dione and its derivatives are versatile substrates in organic synthesis, enabling the construction of a wide variety of heterocyclic compounds. This synthetic utility suggests their role in drug discovery and the development of novel organic materials (Garden & Pinto, 2001).

Optical Chemosensors

- Certain indole-2,3-dione compounds have been investigated for their potential as selective optical chemosensors, particularly for metal ions like Fe3+. This application is significant in environmental monitoring and analytical chemistry for detecting metal ion pollutants or imbalances (Fahmi et al., 2019).

Antitumor Activity

- Research on indolequinone compounds, such as EO9, has revealed their potential in cancer therapy due to their mechanism of action and antitumor profile. These compounds are activated by reductive enzymes, which are often elevated in tumors, suggesting their utility in targeted cancer treatments (Smitskamp-Wilms et al., 1996).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and could potentially include a variety of cellular responses.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .

properties

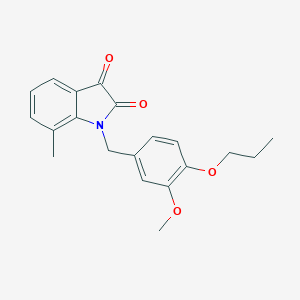

IUPAC Name |

1-[3-(2-methylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13-7-2-5-10-16(13)22-12-6-11-19-15-9-4-3-8-14(15)17(20)18(19)21/h2-5,7-10H,6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREOTPXSSAJDPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)

![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)

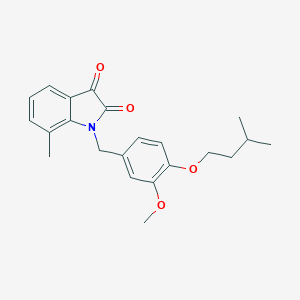

![1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367154.png)